molecular formula C16H15N3O B2605677 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-6-yl)methanone CAS No. 1796948-04-3

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-6-yl)methanone

Cat. No. B2605677
CAS RN: 1796948-04-3
M. Wt: 265.316
InChI Key: ZLVWNGQUMLUSTK-UHFFFAOYSA-N
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Description

(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-6-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Research has developed methods for synthesizing and characterizing compounds with structures related to "(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-6-yl)methanone." For example, cinchonidinyl-based acrylic and methacrylic homopolymers have been synthesized and characterized, highlighting the antibacterial activity of these compounds. These polymers were prepared through free radical polymerization and showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria (Kumar et al., 2017). Similarly, azabicyclo octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline were synthesized, exhibiting antimicrobial and anticancer activities (Kayarmar et al., 2014).

Antibacterial and Antimicrobial Applications

Several studies have investigated the antibacterial and antimicrobial properties of quinoline and quinoxaline derivatives. Quinolone antibacterials with bridged bicyclic analogues demonstrated potent activity against a variety of bacterial strains, contributing valuable insights into the development of new antibacterial agents (Kiely et al., 1991). Another study on quinolinyl dispiro heterocycles revealed their potential as novel antimicrobial agents through 1,3-dipolar cycloaddition reactions (Kumar et al., 2014).

Catalytic Applications and Cytotoxicity

Research has also explored the catalytic formation of ketones from unactivated esters, involving rhodium chelation-assisted C-O bond activation. This method offers a synthetic pathway for constructing drugs with an 8-benzoylquinoline core structure, indicating its significance for medicinal chemistry (Wang et al., 2013). Furthermore, the cytotoxicity of novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones was assessed, highlighting the importance of structural elements in determining the cytotoxic effects of such compounds (Bonacorso et al., 2016).

properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c20-16(19-12-2-1-3-13(19)6-5-12)11-4-7-14-15(10-11)18-9-8-17-14/h1-2,4,7-10,12-13H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVWNGQUMLUSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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